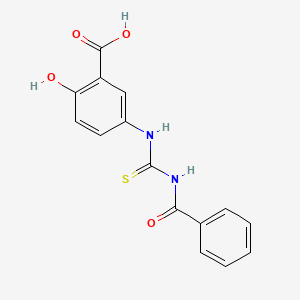

5-(3-苯甲酰基硫脲基)-2-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is a compound that belongs to the class of thiourea derivatives . Thiourea and its derivatives have been widely used in research and technological applications such as in the pharmaceutical industry, as catalysts in chemical reactions, and for extraction of toxic metals using a solid supported liquid membrane system .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(3-Benzoylthioureido)benzoic acid, has been reported. It was synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate . The title compound was characterized by elemental analysis, MS, FT-IR, 1H-NMR, 13C-NMR, and UV–Visible techniques .Molecular Structure Analysis

The structure of the compound has been examined crystallographically . The title compound crystallizes in the triclinic space group P -1 with a = 3.969 (1), b = 13.039 (1), c = 13.504 (1) Å, α = 96.50 (1)°, β = 92.25 (1)°, γ = 94.94 (1), V = 691.0 (1) Å 3 and D x = 1.444 g cm −3, respectively .Chemical Reactions Analysis

Thiourea and its derivatives are known to exist as tautomeric forms due to intramolecular proton shifts between the thioketo-sulfur and the amine-nitrogen, via intramolecular hydrogen bonding N–H···S or S–H···N . They have been used as ligands in the formation of metal complexes .科学研究应用

- Applications :

- Crystallography : The compound’s crystal structure has been examined, revealing its arrangement in the triclinic space group P-1 .

Metal Complex Formation and Coordination Chemistry

Anti-Amoebic Properties

Structural Characterization

Hydrogen Bonding and Tautomeric Equilibrium

Pharmaceutical Applications

Corrosion Inhibition Studies

作用机制

Target of Action

The primary target of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is the Sterol-regulatory element binding proteins (SREBPs), which are major transcription factors that regulate liver lipid biosynthesis . This compound has been shown to inhibit the SREBP-1c pathway .

Mode of Action

The compound interacts with its targets by inhibiting the activity of SRE-containing promoter in a dose-dependent manner . This interaction results in a significant reduction in the mRNA levels of SREBP-1C and SREBP-2, and their downstream genes .

Biochemical Pathways

The affected biochemical pathway is the SREBP-1c pathway, which regulates lipid biosynthesis in the liver . The compound’s action leads to a dose-dependent increase in the phosphorylation of AMPK and regulatory-associated protein of mTOR (Raptor), and suppresses the phosphorylation of mTOR in insulin-treated hepatocytes . This suggests that the lipid-lowering effects of the compound may result from the suppression of mTORC1, which regulates SREBP-1c transcription .

Pharmacokinetics

It’s worth noting that the compound’s lipid-lowering effects were observed in diet-induced obesity (dio) mice that were treated with the compound (15 mg·kg-1·d-1, po) for 7 weeks .

Result of Action

The molecular and cellular effects of the compound’s action include amelioration of lipid metabolism and improved glucose tolerance in DIO mice . In HepG2 cells and insulin-treated hepatocytes, the compound dose-dependently inhibited lipid synthesis . Furthermore, the compound increased the ADP/ATP ratio in insulin-treated hepatocytes .

Action Environment

The compound’s effects were observed in the context of diet-induced obesity in mice , suggesting that diet and metabolic state may influence its efficacy.

属性

IUPAC Name |

5-(benzoylcarbamothioylamino)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-12-7-6-10(8-11(12)14(20)21)16-15(22)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H,20,21)(H2,16,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXWNCFSXXHNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2825114.png)

![Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2825116.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2825120.png)

![2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2825121.png)

![1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2825124.png)

![3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2825125.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2825127.png)